3-Amino-2-tert-butyl-4,4,4-trifluoro-butyric acid
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Overview
Description
3-Amino-2-tert-butyl-4,4,4-trifluoro-butyric acid is an organic compound characterized by the presence of an amino group, a tert-butyl group, and three fluorine atoms attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-tert-butyl-4,4,4-trifluoro-butyric acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the tert-butyl group: This can be achieved through the alkylation of a suitable precursor with tert-butyl bromide under basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-tert-butyl-4,4,4-trifluoro-butyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
3-Amino-2-tert-butyl-4,4,4-trifluoro-butyric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 3-Amino-2-tert-butyl-4,4,4-trifluoro-butyric acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group can enhance binding affinity and selectivity by increasing the lipophilicity and metabolic stability of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,4,4-trifluoro-butyric acid: Lacks the tert-butyl group, which can affect its reactivity and applications.
2-tert-butyl-4,4,4-trifluoro-butyric acid: Lacks the amino group, which limits its use in certain chemical reactions and biological studies.
3-Amino-2-methyl-4,4,4-trifluoro-butyric acid: Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.
Uniqueness
3-Amino-2-tert-butyl-4,4,4-trifluoro-butyric acid is unique due to the combination of its amino, tert-butyl, and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
Molecular Formula |
C8H14F3NO2 |
---|---|
Molecular Weight |
213.20 g/mol |
IUPAC Name |
3-amino-2-tert-butyl-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C8H14F3NO2/c1-7(2,3)4(6(13)14)5(12)8(9,10)11/h4-5H,12H2,1-3H3,(H,13,14) |
InChI Key |
GBXMTYCNEBVWFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C(F)(F)F)N)C(=O)O |
Origin of Product |
United States |
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